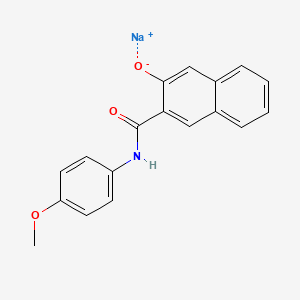
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenecarboxamides, quinones, and amine derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-chlorophenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-nitrophenyl)-
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
68556-03-6 |
|---|---|
Formule moléculaire |
C18H14NNaO3 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
sodium;3-[(4-methoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.Na/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clé InChI |
QXHGWQZCZIEBEQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




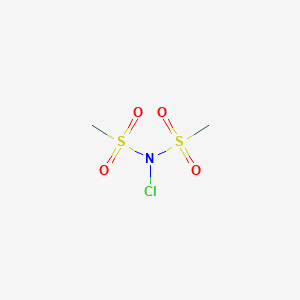
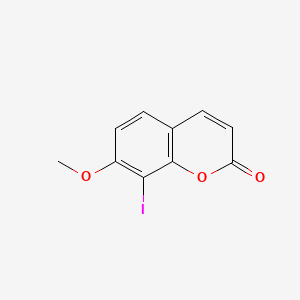


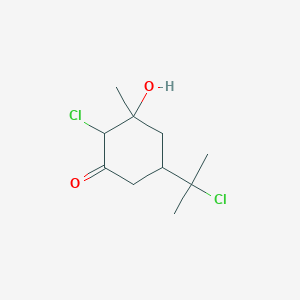
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
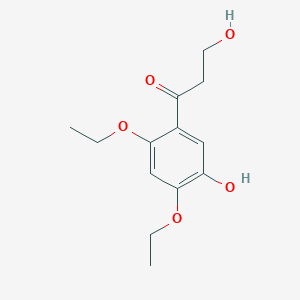

![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)



